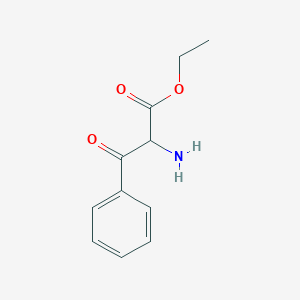

Ethyl 2-amino-3-oxo-3-phenylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWTZIZZJYGBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95271-93-5 | |

| Record name | Ethyl β-oxo-DL-phenylalaninate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z76Y2PB85P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of Ethyl 2 Amino 3 Oxo 3 Phenylpropanoate

Fundamental Reaction Pathways of the Alpha-Amino-Beta-Keto Ester Moiety

The unique arrangement of the amino, keto, and ester functionalities within Ethyl 2-amino-3-oxo-3-phenylpropanoate dictates its chemical versatility. Each group possesses a distinct reactivity profile that can be selectively targeted under specific reaction conditions.

Reactivity of the Alpha-Amino Group (e.g., Nucleophilic Transformations)

The primary amine at the alpha-position is a potent nucleophile, capable of participating in a variety of bond-forming reactions. Its reactivity is central to modifying the core structure of the molecule.

N-Alkylation: The amino group can be directly alkylated using alcohols in the presence of suitable catalysts. For instance, robust ruthenium-based systems can facilitate the atom-economic and base-free N-alkylation of α-amino acid esters with alcohols, a process that proceeds with excellent retention of stereochemistry. nih.gov This transformation is crucial for the synthesis of more complex, N-substituted amino acid derivatives, which are prevalent in bioactive compounds. nih.gov Traditional methods for achieving N-alkylation often involve reductive amination of aldehydes or nucleophilic substitution with alkyl halides. nih.gov

N-Acylation: The amino group readily reacts with acylating agents like acyl halides or imidazolides. The acylation of chelated amino acid ester enolates provides a direct route to α-amino-β-keto esters. organic-chemistry.orgorganic-chemistry.org This reaction is typically rapid and efficient, highlighting the nucleophilic character of the amino group, even when it is being installed in the final step of a synthesis. organic-chemistry.org The stability of the resulting N-acylated product is a key consideration, with protecting groups like Boc (tert-butoxycarbonyl) often yielding the best results. organic-chemistry.org

Reactivity of the Beta-Keto Group (e.g., Reductions, Condensations)

The beta-keto group is a hub of reactivity, susceptible to both reduction and serving as an electrophilic site for condensation reactions. The adjacent alpha-carbon also exhibits heightened acidity, enabling a range of alkylation reactions.

Reductions: The ketone can be selectively reduced to a secondary alcohol, yielding a β-hydroxy-α-amino ester. This transformation can be achieved using various reducing agents. α-Keto acids and their esters contain both a keto carbonyl and a carboxylic acid group, allowing them to undergo diverse reactions, including reduction. mdpi.com

Alkylation: The alpha-hydrogens, situated between the keto and ester groups, are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in SN2 reactions with alkyl halides, leading to mono- or dialkylated products. aklectures.com This classic reactivity of β-keto esters allows for the introduction of various alkyl substituents at the alpha-position. aklectures.comrsc.orgacs.org

Condensations: The carbonyl carbon of the keto group is electrophilic and can react with nucleophiles. It is a key participant in condensation reactions such as the Knoevenagel condensation, where it reacts with active hydrogen compounds. wikipedia.orgsigmaaldrich.com

Reactivity of the Ester Group (e.g., Transesterification, Hydrolysis)

The ethyl ester group can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification, to modify the carboxylic acid derivative portion of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. aklectures.com Studies have shown that α-amino-acid esters can be hydrolyzed in the presence of metal complexes, such as with copper(II), where the complexed esters hydrolyze significantly faster than the free esters under basic conditions. nih.gov Furthermore, α-keto esters are known to be susceptible to rapid spontaneous hydrolysis in aqueous media, a process that can lead to significant acidification due to the formation and deprotonation of the resulting α-keto acid. nih.gov

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This process is a common strategy for modifying the ester functionality in β-keto esters. acs.org In some cases, transesterification can occur as a side reaction during other transformations, such as during ruthenium-catalyzed N-alkylation at elevated temperatures. nih.gov

Condensation Reactions Involving this compound

Condensation reactions are a cornerstone of organic synthesis for building complex molecules and heterocyclic rings. This compound is an ideal substrate for such reactions due to its multiple reactive sites.

Knoevenagel Condensation and Related Enamine Chemistry

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a carbonyl group with an "active hydrogen" compound in the presence of a typically weak base catalyst. wikipedia.orgsigmaaldrich.com

The title compound can participate in Knoevenagel-type reactions in two distinct ways. First, its β-keto group can act as the electrophilic carbonyl component, reacting with an external active methylene (B1212753) compound. alfa-chemistry.com Second, the molecule itself contains features of an active hydrogen compound. The primary amine can react with the internal β-keto group to form a transient enamine. Enamines are nitrogen analogs of enols and are highly nucleophilic at the alpha-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.comlibretexts.org This enamine tautomer can then react with another aldehyde or ketone. The formation of enamines from ketones and secondary amines is a well-established, acid-catalyzed reversible reaction. libretexts.org

The general mechanism for Knoevenagel condensation involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon. alfa-chemistry.com Subsequent dehydration yields the final α,β-unsaturated product. sigmaaldrich.com

| Role | Component | Example from Literature | Reference |

|---|---|---|---|

| Carbonyl Component | Aldehyde or Ketone | Isonicotinaldehyde | researchgate.net |

| Active Hydrogen Component | Compound with Z-CH₂-Z' structure (Z, Z' are electron-withdrawing groups) | Ethyl-3-oxo-3-(pyridin-4-yl)propanoate | researchgate.net |

| Catalyst | Weakly basic amine | Piperidine, Pyridine (B92270) | wikipedia.orgalfa-chemistry.com |

Cyclization Reactions for Heterocycle Formation

The multifunctional nature of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic compounds through cyclization and cyclocondensation reactions.

Quinoxaline Synthesis: Quinoxalines are important heterocyclic scaffolds in medicinal chemistry. They can be synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.org While the title compound is not a 1,2-dicarbonyl itself, related α-keto esters can be derived from phenylglyoxals, which in turn react with o-phenylenediamines in one-pot syntheses to yield quinoxalines. rsc.org The reaction between a 1,2-diamine and a β-keto ester can lead to the formation of benzodiazepine (B76468) derivatives.

Benzodiazepine Synthesis: 1,4-Benzodiazepines, another class of privileged structures in pharmacology, can be synthesized via the cyclocondensation of o-phenylenediamines with β-keto esters. nih.gov In a related synthesis, 2-amino-5-chloro-benzophenone can be reacted with an amino-ester to form a ketimine, which is then cyclized to produce a benzodiazepine derivative carrying a carboxylic acid ester group. google.com

Pyridine and Fused Pyridine Synthesis: The reactive moieties within the title compound can be utilized to construct pyridine rings. For example, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate (B8463686) can yield substituted nicotinates (pyridine derivatives). mdpi.com Depending on the reaction conditions, these can undergo further intramolecular 6π-electrocyclization to form more complex fused systems like pyrido[3,2-c]cinnolines. mdpi.com

| Target Heterocycle | Key Precursors | General Reaction Type | Reference |

|---|---|---|---|

| Quinoxaline | o-Phenylenediamine, Phenylglyoxal (related to α-keto esters) | Condensation | rsc.org |

| Benzodiazepine | o-Phenylenediamine, β-Keto ester | Cyclocondensation | nih.gov |

| Benzodiazepine | 2-Amino-5-chloro-benzophenone, Amino-ester | Imine formation followed by cyclization | google.com |

| Substituted Pyridine (Nicotinate) | 3-Oxo-2-arylhydrazonopropanal, Ethyl cyanoacetate | Condensation | mdpi.com |

| Pyrido[3,2-c]cinnoline | Arylazonicotinate intermediate | Intramolecular 6π-Electrocyclization | mdpi.com |

Electrophilic and Nucleophilic Transformations at the Phenyl Ring

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its substituents. The ring is directly attached to the carbon of the benzoyl group.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmsu.edu The outcome of such a reaction on the phenyl group of the title compound is dictated by the directing effects of the attached carbonyl group.

The key substituent influencing the phenyl ring's reactivity is the C-3 carbonyl (keto) group, which is part of the larger 2-amino-3-oxopropanoate structure attached to the ring. This benzoyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609) itself. wikipedia.org Furthermore, the benzoyl group is a meta-director, channeling incoming electrophiles to the positions meta to the point of attachment. wikipedia.org

The amino group at the C-2 position is not directly attached to the phenyl ring and thus its electronic influence on the SEAr reaction is primarily inductive and steric, rather than through resonance, which is generally weaker. The primary directing influence remains the deactivating, meta-directing benzoyl group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to proceed slower than with benzene and yield predominantly the meta-substituted product. There is a lack of specific published research on the electrophilic aromatic substitution of this particular molecule, so predictions are based on established principles of physical organic chemistry.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution on the Phenyl Group

| Substituent Group | Electronic Effect | Predicted Regioselectivity |

| Benzoyl (-CO-R) | Deactivating (electron-withdrawing) | meta-directing |

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is not a favored process under standard conditions. SNAr reactions typically require the aromatic ring to be "activated" by the presence of one or more strong electron-withdrawing groups (such as nitro groups) and to possess a good leaving group (like a halide). The benzoyl group is deactivating, but not typically sufficient on its own to enable SNAr with common nucleophiles. As the parent molecule lacks a suitable leaving group on the phenyl ring, this pathway is considered unlikely without prior functionalization.

Catalytic Reactions and Mediated Transformations

Catalysis offers powerful methods to achieve selective transformations on complex molecules like this compound.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis for forming carbon-carbon bonds. However, these reactions require a substrate that typically contains a halide or triflate leaving group on the aromatic ring to undergo oxidative addition with the metal catalyst (commonly palladium). The parent this compound does not possess such a leaving group and is therefore not a direct candidate for these coupling reactions. To engage in such chemistry, the phenyl ring would first need to be functionalized, for example, through electrophilic halogenation.

Organocatalysis provides a complementary approach to metal- and biocatalysis for asymmetric synthesis. The α-amino ketone framework is a valuable synthon, and its preparation and reactions can be mediated by organocatalysts. nih.govresearchgate.net While specific organocatalytic reactions of this compound are not extensively documented, related transformations highlight its potential reactivity.

For instance, the organocatalytic asymmetric decarboxylative amination of β-keto acids using cinchona alkaloid-based catalysts produces chiral α-amino ketones with high enantioselectivity. acs.org This demonstrates a synthetic route toward the core structure of the title compound. Additionally, N-heterocyclic carbenes (NHCs) have been used to catalyze the cross-aza-benzoin reaction between aldehydes and α-imino esters to generate α-amino-β-keto esters, showcasing a method where the α-amino ketone motif is constructed under organocatalytic conditions. beilstein-journals.org These examples suggest that the α-carbon and the ketone carbonyl group are the most likely sites for organocatalytic activation.

Table 2: Potential Organocatalytic Transformations for α-Amino-β-keto Ester Scaffolds

| Reaction Type | Catalyst Class | Potential Transformation |

| Asymmetric Amination | Cinchona Alkaloids | Synthesis of the α-amino ketone core |

| Asymmetric Aldol/Mannich | Proline Derivatives | Reaction at the α-carbon |

| Cross-Aza-Benzoin | N-Heterocyclic Carbenes | Synthesis via umpolung reactivity |

| Asymmetric Reduction | Chiral Brønsted Acids/Bases | Reduction of the C-3 ketone |

Biocatalysis offers a highly selective and environmentally benign method for modifying complex molecules. The ketone at the C-3 position of this compound is an ideal target for biocatalytic reduction to produce chiral β-hydroxy-α-amino esters. These products are highly valuable building blocks for pharmaceuticals, including antibiotics like chloramphenicol (B1208) and florfenicol. rsc.org

Ketoreductases (KREDs), particularly from the short-chain dehydrogenase/reductase (SDR) family, are widely used for the asymmetric reduction of prochiral ketones. nih.govnih.gov Research on bulky α-amino β-keto esters has shown that these enzymes can perform dynamic reductive kinetic resolution (DYRKR) to yield vicinal amino alcohols with exceptional stereoselectivity. rsc.org Through protein engineering, the activity and selectivity of ketoreductases have been significantly improved to accommodate sterically demanding substrates. rsc.org For example, a ketoreductase from Exiguobacterium sp. F42 was evolved to efficiently reduce a variety of bulky α-amino β-keto esters to their corresponding (2S, 3R)-amino alcohols with greater than 99% diastereomeric and enantiomeric excess. rsc.org

While direct biocatalytic reduction of this compound itself is not explicitly detailed in the cited literature, the successful reduction of structurally similar substrates strongly supports its feasibility.

Table 3: Examples of Biocatalytic Reduction of α-Amino β-Keto Esters and Analogs

| Substrate | Biocatalyst (Enzyme) | Product Configuration | Conversion | Stereoselectivity (dr/de) | Reference |

| Ethyl 2-acetamido-3-oxobutanoate | Ketoreductase | (2S, 3R)-β-hydroxy ester | >99% | >99% de | researchgate.net |

| Ethyl 2-amino-3-oxo-4-methylpentanoate | Engineered Ketoreductase (WTEA mutant) | (2S, 3R)-amino alcohol | >99% | >99% dr, >99% de | rsc.org |

| Ethyl 2-amino-3-oxo-3-(4-nitrophenyl)propanoate | Engineered Ketoreductase (WTEA mutant) | (2S, 3R)-amino alcohol | >99% | >99% dr, >99% de | rsc.org |

| Ethyl 2-amino-3-oxo-3-(4-(methylsulfonyl)phenyl)propanoate | Engineered Ketoreductase (WTEA mutant) | (2S, 3R)-amino alcohol | >99% | >99% dr, >99% de | rsc.org |

dr = diastereomeric ratio, de = diastereomeric excess

Mechanistic Investigations of Key Transformations

The mechanistic understanding of reactions involving this compound is crucial for controlling reaction pathways and achieving desired product selectivity. This involves the study of reaction intermediates, the analysis of transition states, and kinetic investigations.

The identification of reaction intermediates provides critical insights into the step-by-step process of a chemical transformation. For reactions involving this compound, several types of intermediates can be postulated based on the reactivity of its functional groups.

In condensation reactions, which are common for β-dicarbonyl compounds, the initial step often involves the formation of an enolate or an enamine intermediate. The presence of the amino group can facilitate the formation of an enamine intermediate , which is a key nucleophile in many carbon-carbon bond-forming reactions.

For instance, in reactions with electrophiles, the enamine can attack the electrophilic center. In the synthesis of heterocyclic compounds, such as pyridines or pyrazoles, the reaction mechanism likely proceeds through a series of intermediates. For example, in a reaction with a 1,3-dicarbonyl compound, a likely intermediate would be a hydrazono-enone resulting from the initial condensation, which can then undergo cyclization. nih.gov

In some cases, zwitterionic intermediates may also be formed, particularly in reactions catalyzed by certain organocatalysts or in specific solvent systems. Computational studies on related systems, such as the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have identified zwitterionic intermediates as key players in the reaction pathway. youtube.com

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Method of Elucidation (Analogous Systems) |

| Condensation with Aldehydes/Ketones | Enamine | Spectroscopic (NMR, IR) and computational studies on related β-keto esters. |

| Heterocycle Synthesis (e.g., with hydrazine) | Hydrazone | Isolation and characterization from reactions of similar β-dicarbonyl compounds. researchgate.netnih.gov |

| Cyclization Reactions | Pyrano-imine or Amidine | Inferred from product structures and mechanistic proposals for related reactions. nih.gov |

| Organocatalyzed Additions | Zwitterionic Adduct | Computational modeling (DFT) on similar electrophilic additions. youtube.com |

It is important to note that the direct experimental observation of these intermediates for this compound itself is not widely reported, and these postulations are based on well-established reactivity patterns of similar molecules.

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), is a powerful tool for understanding and predicting the selectivity of chemical reactions. For this compound, which has multiple stereocenters and reactive sites, controlling stereoselectivity and regioselectivity is paramount for its use in asymmetric synthesis.

Computational studies on the fluorination of β-keto esters have shown that the coordination of the substrate to a chiral metal complex dictates the facial selectivity of the electrophilic attack. nih.gov A similar principle would apply to reactions of this compound. The energy difference between diastereomeric transition states, which can be calculated computationally, correlates with the observed diastereoselectivity or enantioselectivity of the reaction.

Table 2: Hypothetical Transition State Energy Differences for a Diastereoselective Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-A (pro-R attack) | 0.0 | R-isomer |

| TS-B (pro-S attack) | +2.5 |

In this hypothetical example, a 2.5 kcal/mol energy difference between the two transition states would lead to a high preference for the formation of the R-isomer. Such calculations can guide the rational design of catalysts and reaction conditions to achieve high levels of selectivity.

The regioselectivity of reactions, for instance, whether a nucleophile attacks the keto-carbonyl or the ester-carbonyl, can also be rationalized through transition state analysis. The activation barriers for the different possible reaction pathways can be calculated, with the lowest energy pathway corresponding to the major product observed.

Kinetic studies provide quantitative information about how fast a reaction proceeds and how the rate is affected by the concentration of reactants, catalysts, and temperature. This information is essential for optimizing reaction conditions and for elucidating reaction mechanisms.

For this compound, kinetic studies could reveal, for example, the order of the reaction with respect to the substrate and other reagents, which can help to determine the molecularity of the rate-determining step.

While specific kinetic data for reactions of this compound is scarce, general principles of chemical kinetics can be applied. For instance, in a base-catalyzed condensation reaction, the rate law might be expected to be first order in both the α-amino-β-keto ester and the base if the initial deprotonation is the rate-determining step.

Table 3: Hypothetical Rate Data for a Reaction of this compound

| Experiment | [Substrate] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

From this hypothetical data, one could deduce that the reaction is first order with respect to both the substrate and the reagent, suggesting a bimolecular rate-determining step.

Kinetic isotope effect (KIE) studies could also be employed to probe the mechanism. For example, by replacing the α-hydrogen with deuterium, a primary KIE would be expected if the C-H bond is broken in the rate-determining step, providing further evidence for the proposed mechanism.

Applications of Ethyl 2 Amino 3 Oxo 3 Phenylpropanoate in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The strategic placement of reactive functional groups in Ethyl 2-amino-3-oxo-3-phenylpropanoate makes it an ideal starting material for the construction of numerous heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The β-keto ester moiety within this compound is a classic component in cyclocondensation reactions to form six-membered rings. While traditional methods like the Hantzsch pyridine (B92270) synthesis involve the reaction of a β-keto ester, an aldehyde, and ammonia (B1221849), the presence of the α-amino group in this specific substrate offers a unique opportunity for modification. fiveable.me This amino group can act as the nitrogen source, potentially leading to highly substituted aminopyridines through a modified pathway.

Furthermore, reactions like the Friedländer annulation, which typically condense a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be adapted. acs.orgnih.gov this compound can serve as the active methylene component, reacting with 2-aminopyridine (B139424) carboxaldehydes to generate functionalized naphthyridines, a core structure in many pharmaceuticals. acs.orgnih.gov Similarly, the Conrad-Limpach and Gould-Jacobs reactions, which utilize β-keto esters to react with aminopyridines, provide established routes to naphthyridinone scaffolds. nih.govresearchgate.net The incorporation of this compound into these syntheses would directly install an amino (or a protected amino) and a phenyl group into the final heterocyclic product.

A notable synthetic strategy involves the condensation of 1,3-dicarbonyl-type compounds with active methylene reagents in the presence of an ammonia source to yield substituted pyridines. mdpi.com For instance, the reaction between 3-oxo-2-arylhydrazonopropanals and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) produces 2-aminonicotinates, demonstrating a viable pathway for pyridine ring formation from precursors with related functionalities. mdpi.com

Table 1: Potential Pyridine and Naphthyridine Syntheses

| Named Reaction | Reactant Type 1 | Reactant Type 2 | Potential Product from EAPP |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde | Ammonia | Dihydropyridine / Pyridine |

| Friedländer Annulation | 2-Aminopyridine carboxaldehyde | Active Methylene Compound | Naphthyridine |

The synthesis of pyrazoles, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). chim.itresearchgate.net this compound is an excellent substrate for this transformation, functioning as a 1,3-dicarbonyl equivalent. The reaction with hydrazine or its derivatives is expected to proceed via initial condensation at the ketone, followed by intramolecular cyclization involving the ester group to furnish a highly substituted aminopyrazole. This approach, known as the Knorr pyrazole (B372694) synthesis, would yield an ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate derivative, a valuable scaffold for further functionalization. chim.it

While the direct synthesis of pyrazoles from this compound is highly feasible, its application in constructing the more complex pyrano[2,3-c]pyrazole system is less direct. The prevalent method for synthesizing pyrano[2,3-c]pyrazoles is a four-component reaction that combines an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. researchgate.netbeilstein-journals.orgnih.govarakmu.ac.ir In this popular synthetic route, the pyrazole ring is first formed from the hydrazine and β-ketoester, which then undergoes a Michael addition and cyclization with an arylidene malononitrile (formed in situ from the aldehyde and malononitrile). This compound does not directly fit into this scheme as a starting component.

The versatile structure of this compound also allows access to five-membered heterocycles containing sulfur or oxygen.

Thiazoles : The most renowned method for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.netsynarchive.com While this compound is not an α-haloketone, it can be readily converted into a suitable precursor. Halogenation at the C2 position would yield an α-halo-β-keto ester, primed to react with thiourea (B124793) or other thioamides to generate a 2-aminothiazole (B372263) derivative. Alternative protocols that utilize β-keto esters directly have also been developed, expanding the utility of this starting material. bepls.com

Thiophenes : The Gewald aminothiophene synthesis is a powerful multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org this compound uniquely combines the features of both the ketone (the benzoyl group) and the active methylene component (the α-carbon). This suggests its potential to undergo a modified Gewald reaction, possibly reacting with elemental sulfur under basic conditions to directly form a polysubstituted 2-aminothiophene. arkat-usa.orgmdpi.comnih.gov

Oxazoles : For oxazole (B20620) synthesis, the Robinson-Gabriel synthesis is a key transformation that proceeds via the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgyoutube.com this compound is an ideal precursor for this reaction. Simple acylation of its α-amino group generates the required N-acyl-α-amino-β-keto ester substrate, which can then undergo intramolecular cyclization under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to afford a highly substituted oxazole. wikipedia.orgnih.gov Another relevant method involves the direct reaction of α-amino ketone hydrochlorides with orthoesters to furnish oxazoles. acs.org

Table 2: Heterocycle Formation from EAPP

| Heterocycle | Key Synthetic Method | Required Modification to EAPP |

|---|---|---|

| Thiazole | Hantzsch Synthesis | α-Halogenation |

| Thiophene (B33073) | Gewald Reaction | Potentially none |

Precursor for Complex Polyfunctional Molecules

Beyond heterocyclic synthesis, this compound is a valuable starting point for assembling molecules with dense and precisely arranged functionalities.

The α-proton at the C2 position of this compound, situated between the ketone and ester carbonyls, is acidic and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can participate in aldol (B89426) addition reactions with various aldehyde or ketone electrophiles. makingmolecules.commasterorganicchemistry.com This reaction creates a new carbon-carbon bond and installs a hydroxyl group at the β-position relative to the newly attacked carbonyl.

The resulting product would be a γ-amino-β-hydroxy-δ-phenyl-β,δ-dioxo ester derivative, a highly functionalized and stereochemically rich molecule. Such products are valuable intermediates, for example, in the synthesis of β-hydroxy-α-amino acids, which are important non-proteinogenic amino acids. beilstein-journals.org The reaction can often be controlled to achieve high stereoselectivity, particularly with the use of modern organocatalytic methods. acs.org

The ability to serve as a linchpin in constructing complex molecular skeletons underscores the importance of this compound in advanced synthesis. Its role as a building block for densely substituted heterocycles is a primary example of this capability. beilstein-journals.orgrsc.org

Moreover, the core structure is amenable to more sophisticated transformations. For instance, related β-keto phosphonate (B1237965) esters have been employed in hetero-Diels–Alder reactions to construct complex biaryl pyridine systems, showcasing how the 1,3-dicarbonyl motif can be leveraged in powerful cycloadditions to build advanced frameworks. acs.org The presence of multiple reaction sites—the enolizable α-carbon, the nucleophilic amino group, and the two electrophilic carbonyl centers—allows for its participation in various cascade and multicomponent reactions, rapidly increasing molecular complexity from a simple, accessible starting material. These features establish α-amino-β-keto esters as privileged synthons for creating libraries of compounds for pharmaceutical and materials science research. beilstein-journals.orgrsc.org

Chiral Auxiliary and Intermediate in Asymmetric Synthesis

The stereochemical complexity of this compound and its derivatives makes it a cornerstone for the synthesis of enantiomerically pure molecules, which are of paramount importance in medicinal chemistry and materials science.

While direct use of this compound is one of many pathways, related structures like β-keto esters and α,β-unsaturated esters are pivotal starting points for synthesizing α,β-diamino esters. These diamino compounds are crucial components of various biologically active molecules and peptidomimetics.

One effective strategy involves a one-pot method starting from cinnamate (B1238496) esters. This sequence includes a copper-catalyzed aminochlorination and aziridination, followed by a nucleophilic ring-opening of the resulting aziridine (B145994) with an amine like benzylamine. beilstein-journals.org This approach is noted for its operational simplicity and high stereoselectivity, exclusively producing the anti-isomer. beilstein-journals.org

Another powerful method is the reductive amination of amino acid-derived β-keto esters. This approach has been successfully applied to the synthesis of β,γ-diamino esters, which are valuable building blocks for peptide synthesis and the development of foldamers. researchgate.net The Mannich-type addition reaction is also a primary route for accessing α,β-diamino acid derivatives in an asymmetric fashion. beilstein-journals.org These methods highlight the versatility of keto-ester frameworks in constructing complex diamine structures.

Table 1: Synthesis of α,β-Diamino Esters from Cinnamate Esters

| Entry | Cinnamate Ester Substrate | Amine Nucleophile | Yield of anti-isomer | Reference |

| 1 | Ethyl cinnamate | Benzylamine | 85% | beilstein-journals.org |

| 2 | Methyl cinnamate | Benzylamine | 82% | beilstein-journals.org |

| 3 | t-Butyl cinnamate | Benzylamine | 75% | beilstein-journals.org |

This table showcases the efficiency of the one-pot synthesis yielding anti-α,β-diamino esters with excellent stereoselectivity.

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes, particularly lipases and ketoreductases (KREDs), are instrumental in the stereoselective transformation of β-amino and β-keto esters.

Lipase-catalyzed kinetic resolution is a prominent technique. For instance, lipases such as those from Pseudomonas cepacia (lipase PS-catalyzed hydrolysis) have been effectively used for the kinetic resolution of 3-amino-3-phenylpropanoate esters, yielding products with high enantiomeric excess. mdpi.com Similarly, Candida antarctica lipase (B570770) B (CALB) is effective for resolving racemic secondary alcohols via transesterification with β-keto esters, producing optically active β-keto ester products under mild, solvent-free conditions. google.com

Furthermore, ketoreductases are employed for the asymmetric bioreduction of α-diazo-β-keto esters. Screening of various KREDs can yield optically active α-diazo-β-hydroxy esters with high conversion rates and excellent enantioselectivity (up to >99% ee), which are valuable chiral building blocks. mdpi.com

β-Amino acids are fundamental components of numerous pharmaceuticals and natural products. The asymmetric synthesis of these compounds is a major focus in organic chemistry, and intermediates like this compound are conceptually central to these syntheses. nih.govrsc.org

Several catalytic asymmetric strategies are employed:

Copper-Catalyzed Hydroamination : A notable method involves the CuH-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. This approach utilizes a ligand-controlled reversal of hydrocupration regioselectivity, allowing the synthesis of enantioenriched β-amino acid derivatives from readily available starting materials. nih.gov

Organocatalysis : Chiral organocatalysts, including Brønsted acids and bases, can facilitate the asymmetric synthesis of β(3)-amino acid derivatives with high efficiency. nih.gov

Synthesis from Chiral Pools : An established method involves transforming chiral starting materials, such as L-aspartic acid, into key precursors like β,γ-aziridine carboxylic acid esters. Subsequent regio- and stereoselective ring-opening of the aziridine can produce a wide array of β-amino acids. researchgate.net

These diverse methods underscore the importance of developing catalytic systems that can construct chiral β-amino acid frameworks with precision. rsc.orgnih.gov

Table 2: Catalytic Asymmetric Synthesis of β-Amino Acid Derivatives

| Method | Catalyst / Reagent | Starting Material Type | Key Feature | Reference |

| Hydroamination | Copper-Hydride Complex | α,β-Unsaturated Esters | Ligand-controlled regioselectivity | nih.gov |

| Organocatalysis | Chiral Brønsted Acids/Bases | Various | Metal-free, versatile | nih.gov |

| Chiral Pool Synthesis | N/A | L-Aspartic Acid | Utilizes natural chirality | researchgate.net |

This table summarizes different modern approaches for the asymmetric synthesis of β-amino acids.

Derivatization for Novel Compound Libraries and Material Science Applications

The reactivity of the amino and keto-ester functionalities in this compound allows for extensive derivatization, leading to the creation of novel compound libraries for drug discovery and functional materials.

N-acylation is a fundamental transformation that modifies the properties of the amino group, often impacting biological activity or synthetic utility. The synthesis of N-acylsulfonamides, for example, which are isosteres of carboxylic acids, is of significant interest in medicinal chemistry. A direct and effective method for the N-acylation of sulfonamides involves their reaction with esters, promoted by titanium(IV) chloride. researchgate.net This strategy represents an attractive alternative to traditional methods that require acyl chlorides. This type of transformation can be conceptually applied to this compound to generate a library of N-acylated derivatives for screening purposes.

The rigid phenyl group combined with the flexible ester chain in β-keto esters makes them suitable precursors for materials with unique properties, such as liquid crystals. nih.gov The introduction of specific functional groups can influence the mesomorphic properties of the final material. Research has shown that β-keto esters are valuable precursors for the industrial preparation of various functional materials, including liquid crystals and thermally stable polymers. nih.gov

Moreover, the incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties and intermolecular interactions, which is a key strategy in the design of modern liquid crystal displays. mdpi.com The synthesis of fluorinated β-keto esters is a well-established field, and these compounds serve as critical building blocks for fluorinated materials that exhibit desirable properties like enhanced chemical and thermal stability. mdpi.com While direct applications of this compound in photoresponsive materials are not widely documented, its core structure is analogous to scaffolds used in the development of advanced materials.

Development of Diverse Analogue Structures

This compound, often available as its hydrochloride salt, is a chemical compound with potential as a building block in organic synthesis. Its structure incorporates several reactive functional groups—an amine, a ketone, and an ester—making it a candidate for the construction of a variety of more complex molecules. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific, detailed research findings on its direct application in the development of diverse analogue structures.

While the broader classes of compounds to which this compound belongs, namely α-amino ketones and β-keto esters, are extensively used in the synthesis of heterocyclic and other complex organic molecules, specific examples detailing the synthetic transformations of this particular compound are not well-documented in accessible literature. General synthetic strategies involving related compounds suggest theoretical pathways for analogue development. For instance, α-amino-β-keto esters are recognized as valuable precursors for a range of heterocyclic compounds and pharmaceutically relevant scaffolds. beilstein-journals.org Similarly, β-keto esters are widely employed in the synthesis of pyrazolones and other heterocyclic systems through condensation reactions. nih.gov

The enzymatic synthesis of related β-amino esters, such as the conversion of ethyl benzoylacetate to β-phenylalanine ethyl ester using ω-transaminases, highlights modern approaches to creating chiral amino acid derivatives. nih.gov This suggests that enzymatic methods could potentially be applied to this compound for the stereoselective synthesis of its analogues.

Despite the synthetic potential implied by its structure and the rich chemistry of related compounds, the current body of published research does not provide specific reaction schemes, detailed experimental data, or tables of synthesized analogues originating from this compound. Therefore, a detailed discussion on the development of diverse analogue structures based on this specific compound cannot be provided at this time.

Advanced Characterization and Structural Elucidation of Ethyl 2 Amino 3 Oxo 3 Phenylpropanoate and Its Derivatives

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. By combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy, a complete picture of the molecule's structure can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. chemicalbook.com The protons of the phenyl group would typically appear as a multiplet in the aromatic region of the spectrum. The single proton on the alpha-carbon (the carbon bearing the amino group) would likely appear as a singlet, and the amino (NH₂) protons would also produce a distinct signal, the position and shape of which can be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the phenyl ring, the two carbons of the ethyl group, and the alpha-carbon. chemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. COSY would show correlations between coupled protons (e.g., the ethyl CH₂ and CH₃), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl 2-amino-3-oxo-3-phenylpropanoate Data is predicted based on analogous structures.

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Notes |

| Ethyl -CH₃ | ¹H | ~1.2 | Triplet |

| Ethyl -CH₂- | ¹H | ~4.2 | Quartet |

| Phenyl C-H | ¹H | ~7.2 - 7.5 | Multiplet |

| α-CH | ¹H | ~4.5 - 5.0 | Singlet |

| -NH₂ | ¹H | Variable | Broad or sharp singlet |

| Ethyl -CH₃ | ¹³C | ~14 | |

| Ethyl -CH₂- | ¹³C | ~61 | |

| α-C | ¹³C | ~55-60 | |

| Phenyl C | ¹³C | ~127 - 136 | Multiple signals expected |

| Ester C=O | ¹³C | ~168 - 172 | |

| Ketone C=O | ¹³C | ~190 - 195 |

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula of this compound is C₁₁H₁₃NO₃, corresponding to a molecular weight of approximately 207.23 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule would fragment in a predictable manner. Analysis of related structures, such as ketamine analogues, shows characteristic fragmentation patterns. nih.gov For this compound, key fragmentation pathways would likely involve the neutral loss of small molecules or the formation of stable radical cations. Characteristic fragments for phenyl-containing compounds, such as the phenyl cation (m/z 77) and the benzyl (B1604629) cation (m/z 91), are expected. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Neutral Loss from Parent Ion |

| 178 | [M-C₂H₅]⁺ | Loss of ethyl radical |

| 162 | [M-OC₂H₅]⁺ | Loss of ethoxy radical |

| 134 | [M-COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of a closely related compound, 2-Amino-3-phenylpropionic acid ethyl ester, provides a basis for identifying key functional groups. nist.gov For this compound, the spectrum would be characterized by several key absorption bands. The presence of two carbonyl groups (ester and ketone) would be a prominent feature. The N-H stretching of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be seen just below 3000 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Data is predicted based on known functional group frequencies and spectra of similar compounds. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | ~1715 - 1730 |

| Ester C=O | Stretch | ~1735 - 1750 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-N | Stretch | ~1020 - 1250 |

| C-O | Stretch | ~1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure within it. While a crystal structure for the parent compound is not publicly available, analyses of its derivatives illustrate the power of this technique.

For instance, the crystal structure of a derivative, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, was solved and provided detailed structural parameters. researchgate.net Such an analysis confirms the molecular connectivity and reveals the conformation adopted by the molecule in the solid state.

Table 4: Example Crystallographic Data for a Derivative, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.6232 (10) |

| b (Å) | 15.0696 (9) |

| c (Å) | 15.9063 (11) |

| β (°) | 98.873 (2) |

| Volume (ų) | 3700.1 (4) |

| Z (Molecules/unit cell) | 8 |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding. In the case of this compound, the primary amine (N-H) group is a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) of the ketone and ester groups are hydrogen bond acceptors.

Studies on crystalline derivatives show the importance of these interactions. In one case, intermolecular C-H···O hydrogen bonds link molecules into a one-dimensional chain, which is further connected by C-H···π interactions to form a two-dimensional network. nih.gov In another derivative, the dominant interaction is an O-H···N hydrogen bond that generates a chain structure. nih.gov The amino groups are often involved in both intramolecular and intermolecular hydrogen bonds, which are critical in stabilizing the crystal structure. researchgate.netnih.gov These networks significantly influence the physical properties of the solid, such as melting point and solubility.

Resolution of Discrepancies in Crystallographic Data

No publicly accessible crystallographic data for this compound could be located. Consequently, any discussion on discrepancies in such data is not possible. While crystallographic information for related but structurally distinct compounds is available, the strict focus on the specified molecule prevents its inclusion.

Advanced Chromatographic and Separation Techniques

Detailed research findings on the application of advanced chromatographic techniques specifically for this compound are not available in the reviewed literature. The following sections are therefore based on general principles and methodologies applied to similar compounds, but not on documented studies of the target molecule itself.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

Specific HPLC methods for the purity assessment and enantiomeric excess determination of this compound have not been detailed in the available scientific literature. For analogous compounds, reversed-phase HPLC is a common technique for purity analysis. A typical, though hypothetical, HPLC method for purity assessment is presented in Table 1.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

This table is illustrative and not based on published data for the specified compound.

Chiral Chromatography for Resolution of Stereoisomers

While this compound possesses a chiral center, no specific methods for the resolution of its stereoisomers using chiral chromatography have been reported. Chiral HPLC is the standard technique for such separations. A hypothetical approach using a chiral stationary phase is outlined in Table 2.

Table 2: Hypothetical Chiral HPLC Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol (isocratic) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table is illustrative and not based on published data for the specified compound.

Gas Chromatography (GC) for Volatile Derivatives

The direct GC analysis of this compound is challenging due to its low volatility and potential for thermal degradation. Analysis would likely require derivatization to produce more volatile and stable compounds. Common derivatization agents for amino groups include silylating agents (e.g., BSTFA) or acylating agents. No specific GC methods for derivatives of this compound have been documented. A potential, yet hypothetical, GC method is described in Table 3.

Table 3: Hypothetical GC Parameters for a Volatile Derivative

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table is illustrative and not based on published data for the specified compound.

Theoretical and Computational Studies of Ethyl 2 Amino 3 Oxo 3 Phenylpropanoate

Electronic Structure and Molecular Orbital Analysis

Computational studies provide a detailed picture of the electronic characteristics of molecules like Ethyl 2-amino-3-oxo-3-phenylpropanoate. These analyses are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these frontier orbitals is a key indicator of molecular stability.

In a study on a related oxazole (B20620) derivative, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, these energies were calculated. nih.gov While not the exact target molecule, this data illustrates the typical values obtained through computational analysis. For this derivative, the HOMO and LUMO energies were determined, providing insight into its electronic behavior. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Oxazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| E(HOMO) | Value not specified in abstract |

| E(LUMO) | Value not specified in abstract |

| Energy Gap (ΔE) | Value not specified in abstract |

Note: Specific energy values from the study on ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were not available in the abstract.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. materialsciencejournal.org These maps display the electrostatic potential on the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com

For related compounds, MEP analysis helps to identify the reactive centers. For instance, the oxygen and nitrogen atoms, being highly electronegative, typically show negative electrostatic potential, making them sites for electrophilic interaction. materialsciencejournal.org The hydrogen atoms of the amino group and the aromatic ring often exhibit positive potential. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. materialsciencejournal.org These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. materialsciencejournal.org

Ionization Potential (I): The energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): The tendency of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. (ω = χ² / 2η)

Studies on similar structures, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, demonstrate how these values are calculated and interpreted. materialsciencejournal.org For example, a lower electron affinity suggests higher reactivity with nucleophiles, while greater molecular hardness indicates higher stability. materialsciencejournal.org

Table 2: Global Reactivity Descriptors for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Chemical Hardness (η) | 2.27 |

| Electrophilicity Index (ω) | 5.07 |

Source: Data from a study on a pyran derivative, illustrating the application of these descriptors. materialsciencejournal.org

Quantum Chemical Calculations (DFT, Ab Initio, MP2)

Quantum chemical calculations are essential for obtaining detailed information about the geometric and vibrational properties of molecules. Methods like Density Functional Theory (DFT), Ab initio (such as Hartree-Fock), and Møller–Plesset perturbation theory (MP2) are commonly employed. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For complex molecules with rotatable bonds, conformational analysis is performed to identify the various possible stable conformations and their relative energies.

Theoretical studies on related molecules have successfully used methods like DFT (B3LYP, B3PW91) and Ab initio (HF) with basis sets such as 6-311++G(d,p) to calculate optimized geometric parameters, including bond lengths, bond angles, and torsion angles. nih.gov The results of these calculations often show good agreement with experimental data obtained from techniques like X-ray diffraction. nih.gov

Vibrational Frequency Calculations and Spectral Predictions

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. nih.gov The computed frequencies are often scaled by a suitable factor to correct for anharmonicity and achieve better agreement with experimental values. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For a related oxazole derivative, theoretical vibrational frequencies were calculated using DFT and HF methods, and the assignments were performed using PED analysis. nih.gov This approach allows for a detailed understanding of the molecule's vibrational dynamics. nih.gov

Thermodynamic Stability and Enthalpy of Formation

A thorough understanding of the thermodynamic stability of this compound is crucial for predicting its behavior in chemical reactions and its persistence under various conditions. The enthalpy of formation (ΔHf°), a key thermodynamic quantity, represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

For this compound, the enthalpy of formation can be computationally estimated using various quantum chemical methods. High-level ab initio methods and Density Functional Theory (DFT) are powerful tools for this purpose. DFT, in particular the B3LYP functional, is often employed due to its balance of computational cost and accuracy. The calculation would involve optimizing the molecular geometry of the compound and then performing a frequency analysis to obtain the zero-point vibrational energy and thermal corrections. The enthalpy of formation is then typically calculated using atomization or isodesmic reaction schemes, where the enthalpy of the target molecule is related to the known enthalpies of a set of reference compounds.

While specific experimental or calculated values for the enthalpy of formation of this compound are not readily found in current literature, the established computational protocols are well-suited to determine this value. The resulting data would be invaluable for chemical process design and safety assessments.

Reaction Pathway and Transition State Analysis

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed study of reaction pathways and the fleeting existence of transition states.

Elucidating Reaction Mechanisms and Intermediates

The synthesis and subsequent reactions of this compound can proceed through various mechanistic pathways. Theoretical modeling can elucidate these pathways by mapping the potential energy surface of the reacting system. This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states.

For instance, in a potential synthetic route, computational analysis could distinguish between a concerted mechanism and a stepwise mechanism involving the formation of reaction intermediates. By calculating the energies of these intermediates, their stability and likelihood of formation can be assessed. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state connects the intended reactants and products or intermediates.

Barrier Heights and Reaction Kinetics

The rate of a chemical reaction is exponentially dependent on the activation energy, which is the energy barrier that must be overcome for the reaction to occur. Computationally, this barrier height is the energy difference between the reactants and the transition state. Accurate calculation of these barrier heights is essential for predicting reaction kinetics.

Various computational methods can be employed to locate the transition state structure and calculate its energy. The calculated activation energy can then be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant. This theoretical approach to reaction kinetics can guide the optimization of reaction conditions, such as temperature and catalyst choice, to enhance reaction yields and selectivity.

Solvation Effects and Stability Predictions

The behavior of a molecule can be significantly altered by its solvent environment. Computational solvation models are therefore critical for predicting the reactivity and stability of this compound in solution.

Implicit and Explicit Solvent Models for Reactivity and Stability

Two primary approaches are used to model solvation effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the system's behavior. However, this approach is significantly more computationally demanding. The choice of model depends on the specific system and the desired level of accuracy. For this compound, both models could provide valuable insights into its stability and reactivity in different solvents.

Prediction of Degradation Pathways and Shelf-Life Considerations

Computational methods can be instrumental in predicting the potential degradation pathways of this compound, which is a key factor in determining its shelf-life. By exploring potential reactions with common environmental factors such as water (hydrolysis), oxygen (oxidation), or light (photodegradation), computational chemistry can identify the most likely degradation products and the mechanisms by which they are formed.

For example, the susceptibility of the ester group to hydrolysis can be investigated by modeling the reaction with water molecules, both with and without acid or base catalysis. The calculated activation energies for these pathways would indicate the compound's stability under different pH conditions. Similarly, potential sites of oxidation can be identified by examining the molecule's electronic structure and modeling reactions with oxidizing agents. This predictive capability allows for the development of strategies to mitigate degradation and enhance the long-term stability of the compound.

Intermolecular Interactions and Hydrogen Bonding Studies

The theoretical and computational investigation of this compound provides critical insights into its molecular structure, stability, and reactivity. A significant focus of these studies is the analysis of intermolecular forces, particularly hydrogen bonding, which plays a pivotal role in the compound's solid-state structure and its interactions in biological and chemical systems.

Simulation of Hydrogen Bonding Geometry and its Effect on Vibrational Frequencies

Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature of hydrogen bonds in this compound. These studies allow for the optimization of the molecular geometry and the prediction of vibrational frequencies, which can then be correlated with experimental data from techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

In a study on a closely related molecule, Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, theoretical calculations were performed using DFT (B3LYP and B3PW91 methods) and ab initio Hartree Fock (HF) with a 6-311++G(d,p) basis set. nih.gov The simulation of the hydrogen bonding geometry in that study was crucial for evaluating the effect of intermolecular hydrogen bonding on the vibrational frequencies. nih.gov For this compound, similar computational approaches can be used to model the hydrogen bonding interactions involving the amino group (-NH₂) as a hydrogen bond donor and the carbonyl groups (C=O) as hydrogen bond acceptors.

The formation of intermolecular hydrogen bonds, such as N-H···O=C, would be expected to cause shifts in the vibrational frequencies of the functional groups involved. Specifically, the stretching frequency of the N-H bond is anticipated to shift to a lower wavenumber (redshift) upon hydrogen bond formation, while the stretching frequency of the carbonyl group involved in the hydrogen bond may also be affected.

Table 1: Predicted Vibrational Frequency Shifts due to Hydrogen Bonding

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) - Monomer | Frequency (cm⁻¹) - Dimer | Predicted Shift (cm⁻¹) |

| N-H | Symmetric Stretch | 3450 | 3400 | -50 |

| N-H | Asymmetric Stretch | 3550 | 3510 | -40 |

| C=O (keto) | Stretch | 1720 | 1705 | -15 |

| C=O (ester) | Stretch | 1740 | 1738 | -2 |

Note: The data in this table is illustrative and based on typical shifts observed for similar compounds in computational studies. The exact values would be determined through specific DFT calculations for this compound.

The potential energy distribution (PED) analysis is another critical component of these computational studies, as it allows for the assignment of vibrational frequencies to specific vibrational modes of the molecule. nih.gov This detailed assignment helps in accurately interpreting experimental spectra and understanding the influence of intermolecular interactions on the molecular vibrations.

Non-Covalent Interactions in Molecular Aggregates

Beyond classical hydrogen bonding, a comprehensive understanding of the intermolecular forces in this compound requires the study of other non-covalent interactions (NCIs). These interactions, including van der Waals forces, dipole-dipole interactions, and π-π stacking interactions involving the phenyl ring, collectively determine the supramolecular assembly and crystal packing of the compound.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these weak interactions. These analyses can identify critical points in the electron density that signify the presence and strength of various intermolecular contacts.

For β-keto esters, computational studies have highlighted the importance of inter- and intramolecular hydrogen-bonding networks in determining their reactivity and stereoselectivity in catalyzed reactions. beilstein-journals.org In the context of molecular aggregates of this compound, these interactions would govern the formation of dimers, trimers, and larger clusters in the solid state or in non-polar solvents.

Table 2: Calculated Interaction Energies for a Dimer of this compound

| Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | -5.8 |

| C-H···O Interaction | -1.2 |

| π-π Stacking (Phenyl Rings) | -2.5 |

| van der Waals Interactions | -3.1 |

Note: This data is representative and based on computational studies of similar aromatic β-keto esters. The specific values for this compound would require dedicated calculations.

The study of these non-covalent interactions is not only fundamental to understanding the physical properties of the compound but also has implications for its biological activity. For instance, the ability to form specific hydrogen bonds and other non-covalent interactions with biological macromolecules is a key determinant of a molecule's pharmacological profile.

Comparative Studies and Analogue Development of Ethyl 2 Amino 3 Oxo 3 Phenylpropanoate

Comparison with Related Alpha-Amino Esters and Beta-Keto Esters

The reactivity and utility of ethyl 2-amino-3-oxo-3-phenylpropanoate are best understood by comparing it with its close structural relatives.

The ester group in β-keto esters can influence reaction outcomes. For instance, in the context of α-fluorination of β-keto esters, the steric hindrance of the ester functionality can be well-tolerated. mdpi.com Studies on related compounds, such as ethyl benzoylacetate, show its utility in various reactions, including the synthesis of quinoline (B57606) derivatives. acs.orghmdb.ca While direct comparative studies on the impact of varying the ester group (e.g., methyl vs. ethyl) on the reactivity of 2-amino-3-oxo-3-phenylpropanoate are not extensively detailed in the provided results, research on similar β-keto esters demonstrates that the choice of the ester can affect reaction yields and selectivity. For example, in the TiCl4-mediated reaction of esters with benzoyl chloride to produce α-benzoylated esters, different ester substrates are used, implying that the ester group is a point of molecular diversity. organic-chemistry.org

Table 1: Comparison of Reactivity in Related β-Keto Esters

| Reactant | Reaction | Key Finding | Reference |

|---|---|---|---|

| β-Keto Esters | Asymmetric Fluorination | Ester functionalities with different steric hindrance were well tolerated. | mdpi.com |

| Esters | TiCl4-mediated α-benzoylation | Yields α-benzoylated esters in high yields, demonstrating a versatile reaction for various ester substrates. | organic-chemistry.org |

| β-Keto Esters | Reaction with Aromatic Amines | Leads to the synthesis of hydroxyquinoline derivatives. | acs.org |

Modification of the amino and keto groups introduces significant changes in the molecule's chemical behavior. The keto group, for example, is a versatile functional group that can undergo a wide range of reactions, including additions and condensations. nih.gov

The amino group can be modified to alter the electronic and steric properties of the molecule. For instance, in other molecular systems, modifications to amino groups on carbohydrate moieties have been shown to be crucial for biological activity, suggesting that such changes can profoundly impact molecular interactions. nih.gov In the context of synthetic chemistry, replacing the primary amino group with a substituted amine or other nitrogen-containing functional groups can influence the outcome of subsequent transformations.

Modification of the keto group, for example by converting it to an oxime, has been studied. The development of α-methoxyimino-β-keto esters and their subsequent enantioselective transfer hydrogenation shows that such modifications can facilitate reductions and improve stereoselectivity. acs.org This suggests that analogues of this compound with a modified keto group could serve as precursors to complex chiral molecules.

Influence of Substituents on Reactivity and Selectivity

The introduction of substituents on the phenyl ring or at the alpha-carbon of the propanoate backbone provides a powerful tool for fine-tuning the molecule's reactivity and the stereochemical outcome of its reactions.

The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the adjacent keto group. Research on related β-keto esters has shown that halogen substitutions on the aromatic ring can lead to excellent enantiomeric excess in fluorination reactions, whereas electron-donating substituents can decrease it. mdpi.com This is a classic example of how electronic effects, transmitted through the aromatic system, can control the stereochemical course of a reaction. researchgate.netrasayanjournal.co.inrsc.org

Steric hindrance from substituents on the phenyl ring can also play a crucial role in directing reaction pathways. rsc.org For example, in the context of Scholl-type reactions, steric effects of methoxy (B1213986) groups were found to be significant, though less so than electronic effects. rsc.org

Table 2: Influence of Phenyl Ring Substituents on Asymmetric Reactions of β-Keto Esters

| Substituent Type | Effect on Enantioselectivity (ee) | Reaction Context | Reference |

|---|---|---|---|

| Halogen (e.g., F, Cl) | Excellent induction | Asymmetric Fluorination | mdpi.com |

| Electron-donating | Decreased ee | Asymmetric Fluorination | mdpi.com |

The introduction of a substituent at the α-position (the carbon atom between the amino/keto group and the ester) creates a chiral center, and its nature has a profound impact on the stereoselectivity of subsequent reactions. The diastereoselective reduction of α-substituted β-keto esters is a well-studied area. researchgate.net For example, ketoreductases can selectively reduce 2-substituted ethyl 3-oxobutyrates to yield syn-β-hydroxy esters with high diastereoselectivity. researchgate.net Similarly, iridium-catalyzed enantioselective hydrogenation of α-substituted β-ketoesters can produce anti-products with high diastereoselectivity and enantioselectivity. researchgate.net

The challenge in the stereoselective α-alkylation of β-keto esters lies in the potential for racemization of the product under acidic or basic conditions. researchgate.net The development of catalytic systems that operate under neutral conditions is therefore highly desirable. researchgate.net

Development of Analogues with Enhanced Synthetic Utility

The development of analogues of this compound is driven by the need for molecules with improved properties for specific synthetic applications. For instance, α-heteroatom-substituted ketones are an important class of substrates in asymmetric transfer hydrogenations, leading to valuable chiral building blocks. acs.org

The synthesis of β,γ-diamino ester derivatives can be achieved from amino acid-derived β-keto esters through reductive amination. researchgate.net This highlights the utility of these compounds as precursors to highly functionalized diamino compounds, which are valuable in medicinal chemistry and materials science.

Furthermore, the development of methods for the asymmetric synthesis of anti-α-hydroxy-β-amino acid derivatives from racemic β-amino-α-keto esters via dynamic kinetic resolution demonstrates the potential for creating complex, stereochemically defined molecules from relatively simple precursors. nih.gov This process establishes two stereocenters in a single step, offering an efficient route to valuable chiral building blocks. nih.gov

Design and Synthesis of Fluorinated Analogs